N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide

Description

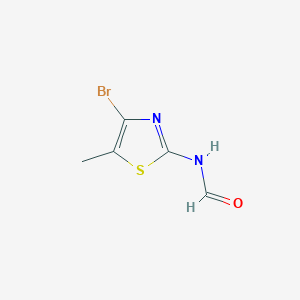

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide is a thiazole-derived compound featuring a bromine atom at position 4 and a methyl group at position 5 of the heterocyclic ring, with a formamide substituent at position 2 (Fig. 1). The bromine substituent enhances electrophilicity and may improve binding to biological targets, while the methyl group contributes to lipophilicity and steric effects .

Properties

IUPAC Name |

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-3-4(6)8-5(10-3)7-2-9/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQWINLDLOLTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide typically involves the bromination of 5-methylthiazole followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formic acid or formamide for the formylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The formamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include N-(4-substituted-5-methyl-1,3-thiazol-2-yl)formamides.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)amines.

Scientific Research Applications

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide belongs to the thiazole family of compounds, which are known for their diverse biological activities. Research indicates that derivatives of thiazoles exhibit significant antibacterial, antifungal, and anticancer properties.

Antibacterial Properties

Recent studies have shown that thiazole derivatives can effectively combat various bacterial strains. For instance, compounds similar to this compound have been evaluated for their activity against Escherichia coli, Klebsiella spp., and Salmonella spp.. These compounds are designed to overcome efflux mechanisms in bacteria, thereby enhancing their antibacterial efficacy .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research has indicated that thiazole derivatives can inhibit the growth of pathogenic fungi such as Botrytis cinerea and Fusarium graminearum, which are significant threats in agricultural settings . This makes this compound a candidate for developing new antifungal agents.

Anticancer Potential

Thiazole derivatives have shown promising results in cancer research. Specific studies have highlighted their cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, thiazole-based compounds have been synthesized and tested for their ability to induce apoptosis in cancer cells . The structural characteristics of these compounds contribute to their binding affinity to target proteins involved in cancer progression.

General Synthetic Pathways

Common synthetic routes include:

- Formation of Thiazole Ring : The initial step often involves the reaction of 4-bromo-5-methylthiazole with formamide under controlled conditions.

- Functionalization : Subsequent reactions may introduce additional functional groups to improve solubility and biological activity.

These methods can be optimized by varying reaction conditions such as temperature, solvents, and catalysts to yield higher purity and yield of the desired compound .

Agricultural Applications

In agricultural research, this compound has been tested as a potential pesticide and fungicide. A study demonstrated its effectiveness when combined with other agricultural chemicals to enhance pest resistance in crops . The compound's ability to induce plant defense mechanisms against pathogens was particularly noted.

Pharmaceutical Development

In pharmaceutical contexts, this compound has been explored as a lead compound for developing novel antibacterial agents. Its structural modifications led to improved activity against resistant bacterial strains . Furthermore, ongoing research aims to explore its potential as a scaffold for synthesizing new anticancer drugs.

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous thiazoles (Table 1), focusing on substituent effects, synthesis, and bioactivity.

Key Observations:

Substituent Position and Bioactivity: Bromine at position 4 (as in the target compound) is uncommon in most thiazole derivatives, which often feature bromine on appended aryl groups (e.g., 9c’s 4-bromophenyl) . Methyl at position 5 increases steric bulk compared to compounds with smaller substituents (e.g., 16d in has isopropyl, which is bulkier) .

Synthetic Routes :

- The target compound may be synthesized via diazonium salt intermediates, similar to ’s methods for N-(5-R-benzyl-thiazol-2-yl) derivatives . Alternatively, bromination of preformed thiazoles (e.g., using N-bromosuccinimide) could introduce the 4-bromo substituent .

The bromine atom’s role in SIB-1757’s mGluR5 antagonism () suggests similar halogen-dependent activity could be explored for the target compound .

Physical and Spectroscopic Data

Comparative data for selected compounds (Table 2):

Notes:

Biological Activity

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the bromine atom and the methyl group on the thiazole ring enhances its reactivity and potential interaction with biological targets. Its molecular structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a study on various thiazole analogues demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). Compound 4 from this study exhibited an IC50 of 5.73 µM against MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapy .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4 | MCF-7 | 5.73 |

| Compound 4 | MDA-MB-231 | 12.15 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | MDA-MB-231 | 7.03 |

The mechanism of action involves inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The IC50 for VEGFR-2 inhibition by compound 4 was found to be 0.093 µM, indicating strong antiangiogenic properties .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity. Research indicates that this compound can inhibit various bacterial strains. In vitro studies report that thiazole compounds exhibit minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Thiazole Compounds

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <10 |

| This compound | S. aureus | <12 |

The observed antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

In an animal model study, this compound was administered to mice bearing tumors derived from MCF-7 cells. The treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent .

Case Study 2: Bacterial Resistance

A study evaluating the resistance patterns of E. coli strains revealed that compounds similar to this compound could circumvent common efflux mechanisms employed by bacteria to resist antibiotics. This suggests that such compounds may be valuable in combating resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of α-haloketones (e.g., 4-bromo-5-methylthiazole precursors) with formamide derivatives. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also employed for C–N bond formation . Temperature, pH, and solvent polarity critically affect reaction efficiency. For example, dichloromethane with triethylamine as a base optimizes nucleophilic substitution steps . Yield improvements (70–85%) are achieved via microwave-assisted synthesis, reducing reaction time from hours to minutes .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity of the bromo and methyl substituents on the thiazole ring. Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 249.98). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Antimicrobial activity is tested via microdilution against Staphylococcus aureus and Candida albicans (MIC values reported in µg/mL). Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) employs MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do substitution patterns (e.g., bromo vs. chloro, methyl vs. tert-butyl) impact biological activity and pharmacokinetics?

- Methodological Answer : Comparative SAR studies reveal that bromine enhances halogen bonding with target proteins (e.g., tubulin), increasing anticancer potency by 2–3 fold over chloro analogs . Methyl groups improve metabolic stability compared to bulkier tert-butyl substituents, as shown in liver microsome assays (t₁/₂ > 120 min vs. 45 min) . Computational docking (AutoDock Vina) quantifies binding affinity differences (ΔG = −8.2 kcal/mol for bromo vs. −7.1 kcal/mol for chloro) .

Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular cytotoxicity assays?

- Methodological Answer : Discrepancies often arise from off-target effects or compound permeability. Use CRISPR-edited cell lines to validate target engagement (e.g., knockout of EGFR in A549 cells). Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion, while LC-MS/MS quantifies intracellular concentrations. If enzyme activity (IC₅₀ = 50 nM) doesn’t correlate with cellular IC₅₀ (10 µM), consider efflux pump inhibition (e.g., verapamil in ABCB1-overexpressing cells) .

Q. How can metabolic degradation pathways be elucidated to guide prodrug design?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Major pathways include oxidative debromination (forming 5-methylthiazole derivatives) and formamide hydrolysis. Prodrug strategies: Mask the formamide group as a tert-butyl carbamate (stable in plasma, cleaved by esterases in target tissues) .

Key Research Gaps and Future Directions

- Mechanistic Studies : Use cryo-EM to visualize compound binding to tubulin or kinase targets .

- In Vivo Efficacy : Evaluate pharmacokinetics in murine models with xenograft tumors, focusing on bioavailability (%F > 30%) and brain penetration .

- Toxicity Profiling : Conduct AMES tests for genotoxicity and hERG assays for cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.